molecular formula C7H18NO3P B1229400 Butaphosphone CAS No. 34691-05-9

Butaphosphone

Cat. No.: B1229400
CAS No.: 34691-05-9
M. Wt: 195.2 g/mol
InChI Key: VNEJPLLPMHBPNK-UHFFFAOYSA-N
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Description

Butaphosphone, chemically known as 1-(butylamino)-1-methylethyl-phosphonic acid, is an organic phosphorus compound. It is widely used in veterinary medicine, particularly in combination with cyanocobalamin (vitamin B12), to improve the general health and stress resistance of livestock. This compound has shown significant benefits in enhancing metabolic functions and stress responses in various animals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butaphosphone typically involves the reaction of butylamine with a suitable phosphonic acid derivative. One common method is the reaction of butylamine with diethyl phosphite under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Butaphosphone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The amino group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under an inert atmosphere.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonic acid derivatives depending on the substituent introduced.

Scientific Research Applications

Butaphosphone has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.

    Biology: Studied for its effects on cellular metabolism and stress responses.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders and stress-related conditions.

    Industry: Utilized in the formulation of veterinary drugs to enhance the health and productivity of livestock.

Mechanism of Action

Butaphosphone exerts its effects primarily through its role in phosphorus metabolism. It enhances the production of adenosine triphosphate (ATP), which is crucial for cellular energy. By increasing ATP levels, this compound helps in improving metabolic functions and stress resistance. The compound also influences insulin signaling pathways, thereby affecting glucose metabolism and energy homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic Acid: Shares the phosphonic acid group but lacks the butylamino substituent.

    Phosphine Derivatives: Similar in structure but differ in their oxidation state and reactivity.

    Cyanocobalamin (Vitamin B12): Often used in combination with butaphosphone for enhanced effects.

Uniqueness

This compound is unique due to its specific structure, which allows it to effectively enhance metabolic functions and stress resistance in animals. Its combination with cyanocobalamin further amplifies its beneficial effects, making it a valuable compound in veterinary medicine.

Properties

IUPAC Name

2-(butylamino)propan-2-ylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18NO3P/c1-4-5-6-8-7(2,3)12(9,10)11/h8H,4-6H2,1-3H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEJPLLPMHBPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(C)(C)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188246
Record name Butaphosphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34691-05-9
Record name Butaphosphone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butaphosphone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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